molecular formula C12H15NO2 B1141678 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one CAS No. 116041-30-6

1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one

Cat. No. B1141678
M. Wt: 205.25
InChI Key:
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Description

Synthesis Analysis

The synthesis of 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one and its derivatives involves reactions that introduce various substituents at key positions of the 3-hydroxy-3-pyrrolin-2-one core. Such synthetic routes are explored to develop new compounds with potential medicinal properties. For instance, derivatives have been synthesized by reacting methyl ester of furyl-2-carbonylpyruvic acid with aromatic aldehyde and amino-hydroxypropane derivatives, highlighting the interest in modifying the C1-, C4-, and C5-positions of the pyrrolidin-2-one nucleus (Rubtsova et al., 2020).

Molecular Structure Analysis

The structure of 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one derivatives is typically confirmed using techniques such as 1H NMR spectroscopy and IR spectrometry. These analytical methods provide insights into the presence of characteristic functional groups and the overall molecular conformation, essential for understanding the compound's chemical behavior and interactions (Mohammat et al., 2008).

Chemical Reactions and Properties

1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one undergoes various chemical reactions, leveraging its reactive sites for further functionalization. The introduction of different substituents through reactions like nucleophilic substitution and cycloaddition significantly expands the compound's utility in synthesizing novel medicinal molecules. These reactions are guided by the compound's inherent chemical properties, such as the reactivity of its carbonyl group and the presence of substituents affecting its electronic and steric environment (Amato et al., 1990).

Physical Properties Analysis

The physical properties of 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and delivery. These properties are often determined experimentally and can be influenced by the nature and position of substituents on the pyrrolidin-2-one ring (Shahnaei & Kabirifard, 2021).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are fundamental for understanding the behavior of 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one in chemical syntheses and biological systems. These properties are pivotal in designing reactions for the synthesis of derivatives with intended biological activities (Kotian et al., 2005).

Scientific Research Applications

  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones

    • Field : Organic Chemistry .
    • Application : This compound is used in the synthesis of 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes and anilines/benzylamines .
    • Method : The method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .
    • Results : The reaction has a broad scope of applicability; a variety of substituted anilines, benzylamines, and other primary amines as well as a wide range of donor–acceptor cyclopropanes bearing (hetero)aromatic or alkenyl donor groups and various acceptor substituents can be involved in this transformation .
  • Biological Activity

    • Field : Biological Sciences .
    • Application : The compound has been studied for its biological activity, although the specific details are not available in the source .
    • Method : Not specified in the source .
    • Results : Not specified in the source .
  • Chemical Synthesis

    • Field : Chemistry .
    • Application : This compound is often used in chemical synthesis .
    • Method : The specific methods of application or experimental procedures can vary widely depending on the particular synthesis .
    • Results : The outcomes obtained can also vary widely depending on the particular synthesis .
  • Research Material

    • Field : Various scientific fields .
    • Application : This compound is often used as a research material .
    • Method : The specific methods of application or experimental procedures can vary widely depending on the particular research .
    • Results : The outcomes obtained can also vary widely depending on the particular research .
  • Chemical Synthesis

    • Field : Chemistry .
    • Application : This compound is often used in chemical synthesis .
    • Method : The specific methods of application or experimental procedures can vary widely depending on the particular synthesis .
    • Results : The outcomes obtained can also vary widely depending on the particular synthesis .
  • Research Material

    • Field : Various scientific fields .
    • Application : This compound is often used as a research material .
    • Method : The specific methods of application or experimental procedures can vary widely depending on the particular research .
    • Results : The outcomes obtained can also vary widely depending on the particular research .

properties

IUPAC Name

1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-9-11-6-7-12(15)13(11)8-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECBQTBLDLREAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1CO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one

Synthesis routes and methods

Procedure details

The optical purity of the (S)-5-(hydroxymethyl)-1-(phenylmethyl)-2-pyrrolidinone was established by formation of the ester derived from (S)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid ((-)-MTPA) following the procedure of Mosher, et al. (J. Org. Chem. 1969, 34, 2543). A single diastereomeric ester, as judged by 1H NMR and TLC, was obtained, and could readily be differentiated from the diastereomeric mixture (by the doubling of the CH2N and CH2O signals in the 1H NMR) produced when racemic 5-(hydroxymethyl)-1-(phenylmethyl)-2-pyrrolidinone was used to form the (-)-MTPA ester.
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Citations

For This Compound
1
Citations
I Vlasserou, M Sfetsa, DT Gerokonstantis, CG Kokotos… - Tetrahedron, 2018 - Elsevier
Peptides and especially prolinamides have been identified as excellent organocatalysts for the aldol reaction. The combination of prolinamides with derivatives bearing the 2-…
Number of citations: 30 www.sciencedirect.com

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